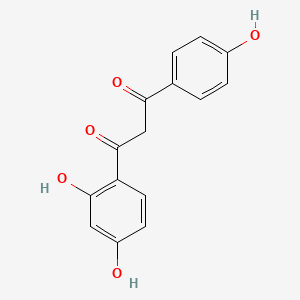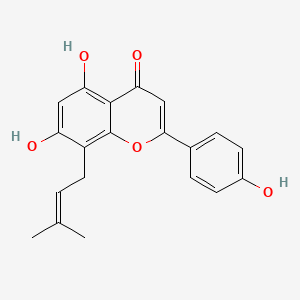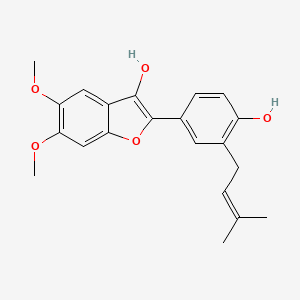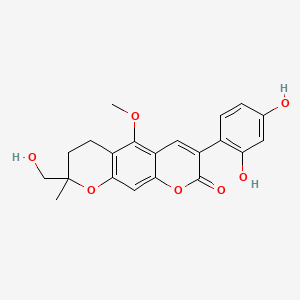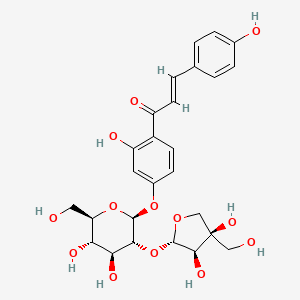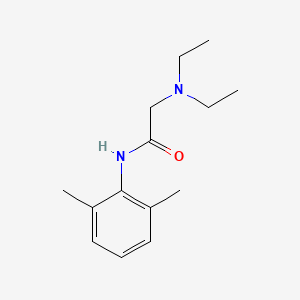
Lucyoside R
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lucyoside R is a pentacyclic triterpenoid saponin isolated from the leaves of Luffa cylindrica . . These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lucyoside R is primarily isolated from natural sources, specifically the leaves of Luffa cylindrica . The isolation process involves extraction with solvents such as methanol or ethanol, followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is mainly obtained through extraction from plant sources. advancements in biotechnological methods, such as plant cell culture and genetic engineering, could potentially enhance the yield and efficiency of this compound production in the future.
Análisis De Reacciones Químicas
Types of Reactions: Lucyoside R undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the triterpene backbone.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, typically using glycosyl donors and catalysts like glycosyltransferases.
Major Products: The major products formed from these reactions include various glycosides and aglycones, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Lucyoside R has a wide range of scientific research applications due to its diverse biological activities:
Chemistry: It is studied for its unique chemical structure and potential as a natural surfactant.
Medicine: It has shown potential in anti-inflammatory, anticancer, and hepatoprotective activities. Research is ongoing to explore its therapeutic applications in treating various diseases.
Industry: this compound is used in the formulation of natural cosmetics and personal care products due to its surfactant and emulsifying properties.
Mecanismo De Acción
The mechanism of action of Lucyoside R involves its interaction with cellular membranes and proteins. As a saponin, it can form complexes with cholesterol in cell membranes, leading to increased membrane permeability . This property is exploited in its antimicrobial and antifungal activities. Additionally, this compound can modulate signaling pathways involved in inflammation and cancer, such as the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways .
Comparación Con Compuestos Similares
Lucyoside G: Another triterpenoid saponin isolated from Luffa cylindrica, with similar biological activities.
Lucyoside N and P: Fibrinolytic saponins from Luffa cylindrica with similar sugar moieties.
Gypsogenin glycosides: Triterpenoid saponins with similar structural features and biological activities.
Uniqueness: Lucyoside R is unique due to its specific glycosylation pattern and the presence of distinct sugar moieties. This unique structure contributes to its specific biological activities and potential therapeutic applications.
Propiedades
Número CAS |
206270-86-2 |
|---|---|
Fórmula molecular |
C36H58O11 |
Peso molecular |
666.8 g/mol |
Nombre IUPAC |
(3S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-3,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C36H58O11/c1-31(2)13-19-18-7-8-23-32(3)14-20(39)28(47-29-27(43)26(42)25(41)21(16-37)46-29)33(4,17-38)22(32)9-10-35(23,6)34(18,5)11-12-36(19,30(44)45)15-24(31)40/h7,19-29,37-43H,8-17H2,1-6H3,(H,44,45)/t19-,20+,21+,22+,23+,24-,25+,26-,27+,28-,29-,32-,33-,34+,35+,36+/m0/s1 |
Clave InChI |
XARTTWLFBGJXMU-VWIHJBPLSA-N |
SMILES |
CC1(CC2C3=CCC4C(C3(CCC2(CC1O)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC([C@H](C5)O)(C)C)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C |
SMILES canónico |
CC1(CC2C3=CCC4C(C3(CCC2(CC1O)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lucyoside R |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





